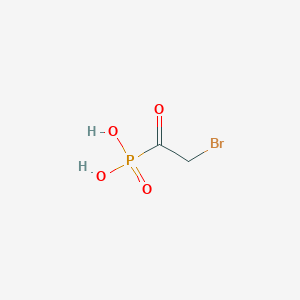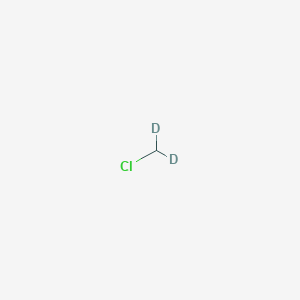
Allyltriethylgermane
概要
説明
Allyltriethylgermane is an organogermanium compound with the molecular formula C9H20Ge It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a triethylgermane moiety (Ge(C2H5)3)
準備方法
Synthetic Routes and Reaction Conditions: Allyltriethylgermane can be synthesized through several methods. One common approach involves the reaction of allylmagnesium chloride with triethylgermanium chloride in diethyl ether under an inert atmosphere at room temperature for 24 hours . The reaction proceeds as follows:
CH2=CH-CH2MgCl+Ge(C2H5)3Cl→CH2=CH-CH2Ge(C2H5)3+MgCl2
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scaling up laboratory procedures. Industrial production would likely focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions: Allyltriethylgermane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium oxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Substitution: The reaction with aldimines typically requires BF3•OEt2 and AcOH as catalysts.
Major Products:
Oxidation: Germanium oxides.
Substitution: Homoallylic amines.
科学的研究の応用
Allyltriethylgermane has several applications in scientific research:
Chemistry: It is used in the synthesis of homoallylic amines, which are valuable intermediates in organic synthesis.
Biology: Research into organogermanium compounds like this compound explores their potential biological activities and therapeutic applications.
Medicine: While specific medical applications are still under investigation, organogermanium compounds have shown promise in various therapeutic areas.
作用機序
The mechanism of action of allyltriethylgermane in chemical reactions involves the interaction of the allyl group with various reagents. For example, in the substitution reaction with aldimines, the allyl group undergoes nucleophilic addition to the imine carbon, facilitated by BF3•OEt2 and AcOH . This results in the formation of homoallylic amines.
類似化合物との比較
- Allyltrimethylgermane
- Allyltriphenylgermane
- Allyltrichlorogermane
Comparison:
- Allyltrimethylgermane: Similar to allyltriethylgermane but with methyl groups instead of ethyl groups. It may exhibit different reactivity and physical properties due to the smaller size of the methyl groups.
- Allyltriphenylgermane: Contains phenyl groups, which can significantly alter its chemical behavior and applications compared to this compound.
- Allyltrichlorogermane: Contains chlorine atoms, making it more reactive and potentially useful in different types of chemical reactions .
This compound stands out due to its balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
triethyl(prop-2-enyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Ge/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBOIDRKLXQFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](CC)(CC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170792 | |
| Record name | Germanium, triethylallyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793-90-4 | |
| Record name | Triethyl-2-propen-1-ylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1793-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germanium, triethylallyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001793904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germanium, triethylallyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction that Allyltriethylgermane undergoes with aldimines, and how does this reaction compare to its reactivity with aldehydes?
A1: this compound demonstrates chemoselective allylation, preferentially reacting with aldimines over aldehydes in the presence of Boron trifluoride diethyl etherate (BF3•OEt2) and acetic acid (AcOH) catalysts. [, ] This reaction yields homoallylic amines in high yields. [, ] The presence of both catalysts is crucial for this chemoselectivity. [, ]
Q2: What are some applications of this compound in synthetic chemistry?
A2: this compound serves as a valuable reagent in synthesizing homoallylic amines. [, ] It enables a three-component synthesis where an aldehyde, aniline, and this compound react to form the desired homoallylic amine product. [] This reaction highlights the compound's utility in constructing complex molecules from readily available starting materials.
Q3: What techniques are used to study the decomposition of this compound?
A3: The decomposition of this compound has been studied using pyrolysis coupled with gas-phase analysis. [] This approach allows researchers to identify the gaseous products formed during thermal decomposition, providing insights into the decomposition mechanisms and pathways. This information is valuable for understanding the compound's behavior at elevated temperatures and its potential applications in chemical vapor deposition processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)












